molecular formula C5H8BrNO2 B6163742 6-(bromomethyl)-1,3-oxazinan-2-one CAS No. 1522241-39-9

6-(bromomethyl)-1,3-oxazinan-2-one

Cat. No.: B6163742
CAS No.: 1522241-39-9
M. Wt: 194.03 g/mol
InChI Key: AUYSFXXGAYXMBX-UHFFFAOYSA-N
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Description

6-(bromomethyl)-1,3-oxazinan-2-one is an organic compound that belongs to the class of oxazinanes. This compound is characterized by the presence of a bromomethyl group attached to the oxazinan-2-one ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(bromomethyl)-1,3-oxazinan-2-one typically involves the bromination of a precursor compound. One common method is the radical bromination of a methyl-substituted oxazinan-2-one using N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out under reflux conditions in a suitable solvent such as carbon tetrachloride or chloroform, with the presence of a radical initiator like azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) to facilitate the formation of bromine radicals .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and improved yields. The use of photochemical reactors for visible-light-induced bromination has also been explored to enhance the efficiency and selectivity of the bromination process .

Chemical Reactions Analysis

Types of Reactions

6-(bromomethyl)-1,3-oxazinan-2-one undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group can be readily substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted oxazinan-2-one derivatives.

    Oxidation Reactions: The compound can be oxidized to form oxazinan-2-one derivatives with different oxidation states.

    Reduction Reactions: Reduction of the bromomethyl group can yield methyl-substituted oxazinan-2-one.

Common Reagents and Conditions

    Nucleophilic Substitution: Typical reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are often carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 6-(azidomethyl)-1,3-oxazinan-2-one, while oxidation with potassium permanganate can produce this compound derivatives with higher oxidation states .

Scientific Research Applications

6-(bromomethyl)-1,3-oxazinan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(bromomethyl)-1,3-oxazinan-2-one involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the oxazinan-2-one ring. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species .

Comparison with Similar Compounds

Similar Compounds

    6-(chloromethyl)-1,3-oxazinan-2-one: Similar in structure but with a chloromethyl group instead of a bromomethyl group.

    6-(iodomethyl)-1,3-oxazinan-2-one: Contains an iodomethyl group, which exhibits different reactivity compared to the bromomethyl group.

    6-(methyl)-1,3-oxazinan-2-one: Lacks the halogen substituent, resulting in different chemical properties and reactivity.

Uniqueness

6-(bromomethyl)-1,3-oxazinan-2-one is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. The bromine atom’s size and electronegativity influence the compound’s behavior in nucleophilic substitution and other reactions, making it a valuable intermediate in organic synthesis .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(bromomethyl)-1,3-oxazinan-2-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-oxazolidinone", "bromomethane", "sodium hydride", "dimethylformamide", "acetic acid", "hydrogen peroxide", "sodium hydroxide" ], "Reaction": [ "The first step involves the deprotonation of 2-oxazolidinone using sodium hydride in dimethylformamide to form the corresponding sodium salt.", "Next, bromomethane is added to the reaction mixture to form 6-bromomethyl-2-oxazolidinone.", "The resulting product is then treated with acetic acid to form 6-bromomethyl-1,3-oxazinan-2-one.", "Finally, the product is oxidized using hydrogen peroxide and sodium hydroxide to yield the desired compound, 6-(bromomethyl)-1,3-oxazinan-2-one." ] }

CAS No.

1522241-39-9

Molecular Formula

C5H8BrNO2

Molecular Weight

194.03 g/mol

IUPAC Name

6-(bromomethyl)-1,3-oxazinan-2-one

InChI

InChI=1S/C5H8BrNO2/c6-3-4-1-2-7-5(8)9-4/h4H,1-3H2,(H,7,8)

InChI Key

AUYSFXXGAYXMBX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)OC1CBr

Purity

95

Origin of Product

United States

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